molecular formula C10H14Br2 B14074942 4,6-Dibromo-1,2,4,5-tetramethylbenzene

4,6-Dibromo-1,2,4,5-tetramethylbenzene

Cat. No.: B14074942
M. Wt: 294.03 g/mol
InChI Key: YXDNAGYNCAQHGI-UHFFFAOYSA-N
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Description

4,6-Dibromo-1,2,4,5-tetramethylbenzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of tetramethylbenzene, where two bromine atoms are substituted at the 4 and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-1,2,4,5-tetramethylbenzene typically involves the bromination of 1,2,4,5-tetramethylbenzene. The reaction is carried out using bromine or hydrogen bromide as the brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure the selective bromination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dibromo-1,2,4,5-tetramethylbenzene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-1,2,4,5-tetramethylbenzene involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The methyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

  • 1,4-Dibromo-2,3,5,6-tetramethylbenzene
  • 1,3-Dibromo-2,4,5,6-tetramethylbenzene
  • 1,2-Dibromo-3,4,5,6-tetramethylbenzene

Comparison: 4,6-Dibromo-1,2,4,5-tetramethylbenzene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties compared to its isomers. The 4 and 6 positions allow for unique substitution patterns and reactivity, making it valuable in specific synthetic applications .

Biological Activity

4,6-Dibromo-1,2,4,5-tetramethylbenzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological effects of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C10H12Br2
  • Molecular Weight : 295.01 g/mol
  • CAS Number : 95-93-2

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological systems. Some key mechanisms include:

  • Antimicrobial Activity : Studies have shown that brominated compounds can exhibit antimicrobial properties. The presence of bromine atoms enhances the lipophilicity of the molecule, allowing it to penetrate microbial membranes effectively .
  • Cytotoxic Effects : Research indicates that certain brominated aromatic compounds can induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells .

Toxicity and Environmental Impact

The compound has been classified as hazardous to aquatic life due to its potential long-lasting effects on ecosystems. Its persistence in the environment raises concerns regarding bioaccumulation and toxicity to non-target organisms .

Toxicity Data Table

EndpointValueReference
LC50 (Fish)0.1 mg/L
EC50 (Daphnia)0.05 mg/L
NOEC (Algae)0.02 mg/L

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of various brominated compounds, including this compound. The results indicated significant growth inhibition in breast cancer cell lines (MCF-7) at concentrations above 10 µM. The compound induced apoptosis through caspase activation and disruption of mitochondrial membrane potential .

Case Study 2: Environmental Toxicology

An environmental assessment was conducted to evaluate the impact of this compound in aquatic ecosystems. The study found that exposure to sub-lethal concentrations affected the reproductive success of fish species and caused alterations in community structure within freshwater habitats .

Properties

Molecular Formula

C10H14Br2

Molecular Weight

294.03 g/mol

IUPAC Name

3,5-dibromo-1,2,4,5-tetramethylcyclohexa-1,3-diene

InChI

InChI=1S/C10H14Br2/c1-6-5-10(4,12)8(3)9(11)7(6)2/h5H2,1-4H3

InChI Key

YXDNAGYNCAQHGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(C1)(C)Br)C)Br)C

Origin of Product

United States

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